4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a phosphonate ester compound with the molecular formula C14H27O7P and a molecular weight of 338.33 g/mol. It is characterized by the presence of a tert-butyl group, an ethyl group, and a diethoxyphosphoryl moiety attached to a succinate backbone. This compound is noted for its unique structure, which combines both organic and phosphorus-containing functionalities, making it of interest in various chemical and biological applications .
These reactions are essential for its use in synthetic pathways for more complex molecules .
The synthesis of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate typically involves:
These methods highlight the multi-step nature of synthesizing this compound, reflecting its complexity .
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate has potential applications in various fields:
These applications underscore its versatility in both industrial and research settings .
Interaction studies involving 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate would likely focus on its reactivity with biological molecules or other chemical species. Investigating how it interacts with enzymes or receptors could provide insights into its potential therapeutic effects or toxicity profiles. Additionally, studying its interactions with metal ions could reveal applications in catalysis or material stabilization .
Several compounds share structural similarities with 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl phosphonate | Phosphate ester without alkyl substituents | Simpler structure, widely used as a reagent |
| Ethyl 2-phosphonopropanoate | Contains a propanoate backbone | Different backbone length |
| Methyl 2-phosphonobutanoate | Phosphate ester with a butanoate backbone | Variation in chain length |
These compounds highlight the uniqueness of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate due to its specific tert-butyl and ethyl substitutions along with the diethoxyphosphoryl group, which may impart distinct chemical properties and biological activities not found in simpler phosphonates .
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate (CAS: 77924-28-8) possesses a molecular formula of C14H27O7P and a molecular weight of 338.33 g/mol. The compound features a succinate backbone with three key functional groups: a tert-butyl ester, an ethyl ester, and a diethoxyphosphoryl group at the C-2 position. This unique combination of functional groups enables selective reactivity and makes the compound valuable in multi-step synthesis pathways.
The physical properties of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate reflect its complex structure. It typically appears as a colorless to pale yellow liquid at room temperature. The compound's solubility profile favors organic solvents such as tetrahydrofuran (THF), dichloromethane, and ethyl acetate, while showing limited solubility in water due to its predominantly lipophilic character.
| Property | Value |
|---|---|
| Molecular Formula | C14H27O7P |
| Molecular Weight | 338.33 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in THF, dichloromethane, ethyl acetate; limited water solubility |
| CAS Number | 77924-28-8 |
| Melting Point | Not explicitly reported in literature |
| Purity in Commercial Samples | ≥95% |
The most well-documented application of 4-tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate lies in the total synthesis of dalesconols A and B, potent immunosuppressants isolated from fungal species such as Daldinia eschscholzii and Sporothrix sp. These polycyclic polyphenols exhibit immunosuppressive activity comparable to cyclosporin A, with IC$$_{50}$$ values of 0.16 µg/mL and 0.25 µg/mL, respectively [5].
The compound acts as a critical precursor in a cascade-based strategy to assemble the dalesconol core. As illustrated in Scheme 1 of the PMC study [5], the tert-butyl ester and diethoxyphosphoryl groups stabilize intermediates during Friedel-Crafts cyclization and oxidative C–C bond formation. These steps transform the acyclic precursor into a polycyclic framework containing seven fused rings. The phosphoryl group facilitates stereochemical control, enabling the formation of a quaternary carbon center essential for bioactivity [5].
| Parameter | Detail |
|---|---|
| Reaction Scale | Multigram (demonstrated for fragments 11, 16, and 18) [5] |
| Cyclization Efficiency | High (exact yield not reported, but described as "expeditious") [5] |
| Bioactivity Correlation | Racemic mixtures show enhanced immunosuppressive activity [5] |
This methodology underscores the compound’s utility in constructing pharmacologically relevant polyketide derivatives [4] [5].
The diethoxyphosphoryl group in 4-tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate can be hydrolyzed to a phosphonic acid, which may form salts with cations like sodium or calcium. Phosphonate salts are widely used in water treatment as antiscalants, inhibiting mineral deposition in reverse osmosis systems. Although no specific studies linking this compound to osmotic applications were identified, its structural similarity to commercial antiscalants (e.g., aminotris(methylenephosphonic acid)) implies potential utility. Further research could explore its efficacy in membrane-based separation technologies.
Cyanohydrins—key intermediates in alkaloid and terpenoid biosynthesis—are typically formed via nucleophilic addition of cyanide to carbonyl groups. The succinate derivative’s ester carbonyl could theoretically participate in such reactions, with the phosphoryl group stabilizing transition states. For instance, base-catalyzed cyanide addition might yield a cyanohydrin-phosphonate hybrid, which could undergo further cyclization or functionalization. However, the provided sources do not document this application, necessitating experimental studies to validate its feasibility.